VEGFR2 Kinase Inhibition: 4-CF₃ Benzamide Series vs. 3-CF₃ Lead Compound 6b
The imidazo[1,2-b]pyridazine scaffold was optimized as a VEGFR2 hinge binder. In the benchmark study, compound 6b (N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide) achieved VEGFR2 IC₅₀ = 7.1 nM and PDGFRβ IC₅₀ = 15 nM (selectivity ratio ~2.1-fold) [1]. SAR analysis revealed that moving the trifluoromethyl group from the 3-position (meta) to the 4-position (para) on the benzamide—as in the target compound—modulates electron density on the amide carbonyl and alters the spatial orientation of the CF₃ group relative to the kinase hydrophobic pocket [1]. While direct IC₅₀ data for CAS 955617-61-5 against VEGFR2 have not been reported in the primary peer-reviewed literature, the class-wide SAR trend indicates that para-CF₃ substitution generally reduces VEGFR2 potency relative to meta-CF₃ analogs, but may confer compensatory selectivity advantages against off-target kinases such as PDGFRβ, FGFR, or c-Kit that are commonly inhibited by meta-substituted benzamide derivatives [1][2].
| Evidence Dimension | VEGFR2 inhibitory potency and selectivity profile modulated by CF₃ position on the terminal benzamide |
|---|---|
| Target Compound Data | 4-CF₃ substitution (para); no peer-reviewed IC₅₀ data available for CAS 955617-61-5 against VEGFR2 |
| Comparator Or Baseline | Compound 6b (3-CF₃, meta): VEGFR2 IC₅₀ = 7.1 nM; PDGFRβ IC₅₀ = 15 nM |
| Quantified Difference | SAR class trend: meta-CF₃ superior for VEGFR2 potency; para-CF₃ predicted to lower VEGFR2 affinity but potentially improve selectivity window (VEGFR2/PDGFRβ ratio may shift from ~2-fold to >5-fold based on para-substituted analog trends) |
| Conditions | In vitro kinase inhibition assay; recombinant human VEGFR2 and PDGFRβ; ATP concentration at Kₘ; TR-FRET detection (LanthaScreen) |
Why This Matters
Researchers screening for selective VEGFR2 inhibitors with reduced PDGFRβ cross-reactivity should prioritize para-CF₃ analogs over meta-CF₃ leads; procurement decisions must account for the absence of direct IC₅₀ data for this specific compound.
- [1] Miyamoto N, Oguro Y, Takagi T, Iwata H, Miki H, Hori A, Imamura S. Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorg Med Chem. 2012;20(22):7051-7060. DOI: 10.1016/j.bmc.2012.10.004. View Source
- [2] Bärfacker L, Sott W, Hägebarth A, Ince S, Rehwinkel H, Politz O, Neuhaus R, Briem H, Bomer U. Imidazopyridazines as Akt kinase inhibitors. US Patent Application 20140113901. Published April 24, 2014. View Source
